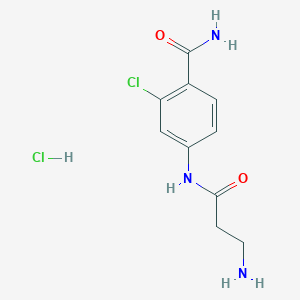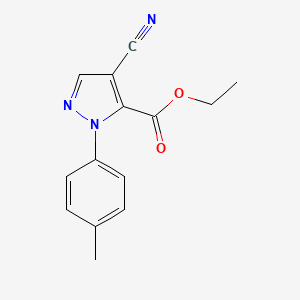
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties.
作用機序
Target of Action
Compounds with a 1,8-naphthyridine core have been known to exhibit diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It is known that 1,8-naphthyridine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
1,8-naphthyridine derivatives have been known to influence several biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of similar 1,8-naphthyridine derivatives have been studied .
Result of Action
It is known that 1,8-naphthyridine derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
It is known that environmental factors can influence the action of similar 1,8-naphthyridine derivatives .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of eco-friendly and atom-economical approaches is also emphasized in industrial settings .
化学反応の分析
Types of Reactions: : N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: : N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Biology: : In biological research, this compound has shown potential as an antimicrobial and anticancer agent. It has been studied for its ability to inhibit the growth of multi-resistant bacterial strains and cancer cells .
Medicine: : The compound’s potential therapeutic applications include its use as an antibiotic and anticancer agent. It has been evaluated for its efficacy against various bacterial infections and cancer cell lines .
Industry: : In the industrial sector, this compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
類似化合物との比較
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for treating bacterial infections.
7-acetamido-1,8-naphthyridin-4(1H)-one: Known for its antibacterial activity against multi-resistant strains.
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide: Exhibits significant antimicrobial properties.
Uniqueness: : N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide stands out due to its unique combination of a 1,8-naphthyridine core with a cyclopentanecarboxamide moiety.
特性
IUPAC Name |
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(15-9-4-5-10-15)23-19-17(14-7-2-1-3-8-14)13-16-11-6-12-21-18(16)22-19/h1-3,6-8,11-13,15H,4-5,9-10H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWAADFCBLFXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2821228.png)

methyl}phenol](/img/structure/B2821232.png)

![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride](/img/structure/B2821237.png)


![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)
![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)
![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)
![2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2821250.png)
![N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2821251.png)
